molecular formula C16H10O8 B13138774 1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid CAS No. 2960-94-3

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid

Cat. No.: B13138774
CAS No.: 2960-94-3
M. Wt: 330.24 g/mol
InChI Key: REDGYIBZSZFWKD-UHFFFAOYSA-N
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Description

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with the molecular formula C16H10O8 It is a member of the anthracene family, characterized by its multiple hydroxyl and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves several steps. One common method starts with the precursor anthracene. The process includes:

    Oxidation: Anthracene is oxidized to form anthraquinone.

    Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at specific positions.

    Methylation: A methyl group is introduced at the 3-position.

    Carboxylation: Finally, a carboxyl group is added at the 2-position.

Each step requires specific reagents and conditions, such as strong oxidizing agents for oxidation and specific catalysts for hydroxylation and methylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of colorants and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid
  • 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
  • 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-7-((2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-9,10-dihydro-anthracene-2-carboxylic acid

Uniqueness

1,5,6,8-Tetrahydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and carboxyl group contribute to its high reactivity and potential for various applications in scientific research and industry.

Properties

CAS No.

2960-94-3

Molecular Formula

C16H10O8

Molecular Weight

330.24 g/mol

IUPAC Name

1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C16H10O8/c1-4-2-5-9(14(21)8(4)16(23)24)15(22)10-6(17)3-7(18)13(20)11(10)12(5)19/h2-3,17-18,20-21H,1H3,(H,23,24)

InChI Key

REDGYIBZSZFWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O

Origin of Product

United States

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